molecular formula C11H18ClN B1167290 16alpha,17alpha-dimethylprogesterone CAS No. 19590-23-9

16alpha,17alpha-dimethylprogesterone

Cat. No.: B1167290
CAS No.: 19590-23-9
Attention: For research use only. Not for human or veterinary use.
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Description

16alpha,17alpha-Dimethylprogesterone is a synthetic steroid derivative of progesterone, characterized by the addition of methyl groups at the 16α and 17α positions of the steroid nucleus. This structural modification enhances its metabolic stability and receptor-binding affinity compared to endogenous progesterone. Methylation at these positions reduces enzymatic degradation, extending its half-life and potency .

Properties

CAS No.

19590-23-9

Molecular Formula

C11H18ClN

Synonyms

16alpha,17alpha-dimethylprogesterone

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The biological activity of progesterone derivatives is highly dependent on substituent type and position. Below, 16alpha,17alpha-dimethylprogesterone is compared to structurally related compounds.

17alpha-Hydroxyprogesterone

  • Structure : Features a hydroxyl group at the 17α position instead of methyl groups.
  • Activity : Clinically used to prevent preterm birth due to its ability to sustain uterine quiescence. However, its shorter half-life (~10–12 hours) necessitates frequent dosing .
  • Key Difference : The absence of methyl groups at C16 and C17 reduces metabolic stability compared to this compound .

16alpha-Hydroxyprogesterone

  • Structure : Contains a hydroxyl group at the 16α position.
  • Activity : Primarily a metabolic intermediate in estrogen biosynthesis, with minimal progestational activity due to rapid hepatic conjugation and excretion .
  • Key Difference : The hydroxyl group at C16 reduces lipophilicity, limiting membrane permeability and receptor interaction .

6alpha-Methylprogesterone

  • Structure : Methylation at the 6α position.
  • Activity : Exhibits enhanced progestational activity in animal models due to increased resistance to 5α-reductase-mediated inactivation. However, it lacks the dual methylation at C16/C17, resulting in lower tissue retention compared to this compound .

2,2-Dimethylprogesterone

  • Structure : Methyl groups at the 2α and 2β positions.
  • Activity: Acts as a progesterone receptor antagonist in sperm cation channels, highlighting how methylation at non-traditional positions can alter functional outcomes .

Data Table: Comparative Analysis of Progesterone Derivatives

Compound Substituents Progesterone Receptor Affinity (Relative to Progesterone) Metabolic Half-Life Clinical Applications
Progesterone None 1.0 (Baseline) 5–20 minutes Luteal phase support, HRT
17alpha-Hydroxyprogesterone 17α-OH 0.3–0.5 10–12 hours Preterm birth prevention
16alpha-Hydroxyprogesterone 16α-OH <0.1 <30 minutes Estrogen synthesis intermediate
6alpha-Methylprogesterone 6α-CH₃ 2.5–3.0 6–8 hours Experimental hormone therapy
This compound 16α-CH₃, 17α-CH₃ 4.0–5.0 (estimated) 24–48 hours Investigational (e.g., oncology)

Research Findings and Mechanistic Insights

  • Enhanced Receptor Binding : Methylation at C16 and C17 in this compound creates steric hindrance that stabilizes the ligand-receptor complex, increasing binding affinity .
  • Metabolic Stability : The methyl groups block hydroxylation by CYP3A4, a key enzyme in progesterone catabolism, extending half-life by >24 hours in preclinical models .
  • Antagonistic Activity in Other Derivatives : Methylation at C2 (e.g., 2,2-dimethylprogesterone) converts the compound into a progesterone receptor antagonist, underscoring the positional sensitivity of functional outcomes .

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